molecular formula C12H14N2O5 B8538814 Tert-butyl 4-carbamoyl-3-nitrobenzoate

Tert-butyl 4-carbamoyl-3-nitrobenzoate

Cat. No.: B8538814
M. Wt: 266.25 g/mol
InChI Key: BDZIPQZJZFEQBR-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamoyl-3-nitrobenzoate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C12H15N2O4, and it is characterized by the presence of a nitro group, an aminocarbonyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-carbamoyl-3-nitrobenzoate typically involves multiple steps. One common method includes the nitration of 4-(aminocarbonyl)benzoic acid, followed by esterification with 1,1-dimethylethanol. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration and acidic catalysts for esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1,1-Dimethylethyl 4-(aminocarbonyl)-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-(aminocarbonyl)-3-nitrobenzoic acid and 1,1-dimethylethanol.

Scientific Research Applications

Tert-butyl 4-carbamoyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-carbamoyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aminocarbonyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can be hydrolyzed, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(aminocarbonyl)-3-nitrobenzoic acid: Similar structure but lacks the ester group.

    1,1-Dimethylethyl 4-(aminocarbonyl)-3-aminobenzoate: Formed by the reduction of the nitro group.

    4-(aminocarbonyl)-3-nitrobenzyl alcohol: Contains a hydroxyl group instead of the ester group.

Uniqueness

Tert-butyl 4-carbamoyl-3-nitrobenzoate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. Its ester group allows for easy derivatization, while the nitro and aminocarbonyl groups offer reactive sites for further chemical transformations.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

tert-butyl 4-carbamoyl-3-nitrobenzoate

InChI

InChI=1S/C12H14N2O5/c1-12(2,3)19-11(16)7-4-5-8(10(13)15)9(6-7)14(17)18/h4-6H,1-3H3,(H2,13,15)

InChI Key

BDZIPQZJZFEQBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-Diisopropylethylamine (0.41 mL, 2.30 mmol) was added to a mixture of O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (321 mg, 0.84 mmol) and 4-{[(1,1-dimethylethyl)oxy]carbonyl}-2-nitrobenzoic acid (prepared according to Gao, Y. et. al WO2001070737) (205 mg, 0.77 mmol) in N,N-dimethylformamide (2 mL), and the reaction mixture was stirred at room temperature for 30 minutes. Ammonia was bubbled into the reaction mixture and stirring was continued for 45 minutes. The reaction mixture was quenched with 0.5M aqueous hydrochloric acid solution (20 mL) and extracted with ethyl acetate (3×20 mL), and the combined extract was washed with water (20 mL), then brine (20 mL), dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel flash chromatography (25 to 75% ethyl acetate in hexanes) to give the 1,1-dimethylethyl 4-(aminocarbonyl)-3-nitrobenzoate (160 mg, 78% yield). 1H NMR (400 MHz, CDCl3): 8.55 (s, 1H), 8.25 (d, 1H), 7.64 (d, 1H), 6.51 (br, 1H), 6.26 (br, 1H), 1.61 (s 9H); MS (EI) for C12H14N2O5: 267 (MH+).
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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